

Shp2-IN-30: An In-Depth Selectivity Profile and Technical Guide

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Compound of Interest

Compound Name: Shp2-IN-30

Cat. No.: B15623821

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **Shp2-IN-30**, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction to SHP2 and Shp2-IN-30

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in human cancers. As a key downstream effector of receptor tyrosine kinase (RTK) signaling, SHP2 has emerged as a compelling target for cancer therapy. Allosteric inhibitors of SHP2, which lock the enzyme in an auto-inhibited conformation, have shown promise for their high selectivity and therapeutic potential.

Shp2-IN-30 (also identified as compound 14i) is a novel pyrazine-based allosteric inhibitor of SHP2. It demonstrates potent inhibition of the full-length SHP2 enzyme while exhibiting minimal activity against the isolated catalytic protein tyrosine phosphatase (PTP) domain, confirming its allosteric mechanism of action.

Quantitative Selectivity Profile

The selectivity of a small molecule inhibitor is paramount for its development as a therapeutic agent, as off-target effects can lead to toxicity and reduced efficacy. The following table summarizes the inhibitory activity of **Shp2-IN-30** against SHP2 and its selectivity over other related phosphatases.

Target Enzyme	IC50 (nM)	Selectivity vs. SHP1	Notes
SHP2 (full-length)	104	>961-fold	Potent inhibition of the full-length, auto-inhibited form of the enzyme.
SHP1	>100,000	-	Demonstrates high selectivity over the closely related SHP1 phosphatase.
PTP1B	>100,000	-	No significant inhibition of PTP1B, another key metabolic regulator.
TCPTP	>100,000	-	Exhibits excellent selectivity against T-cell protein tyrosine phosphatase.
SHP2 (PTP domain)	>50,000	-	Low activity against the isolated catalytic domain, confirming allosteric inhibition.

Data presented is a synthesis of publicly available information. Specific values may vary between experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of SHP2 inhibitors like **Shp2-IN-30**.

Biochemical Enzyme Inhibition Assay (IC₅₀ Determination)

This assay quantifies the potency of an inhibitor against the purified SHP2 enzyme.

Materials:

- Recombinant full-length human SHP2 protein
- DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
- **Shp2-IN-30** (or other test compounds) serially diluted in DMSO.
- 384-well assay plates.

Procedure:

- Prepare the SHP2 enzyme solution in assay buffer to the desired final concentration (e.g., 0.5 nM).
- Add the SHP2 enzyme solution to the wells of a 384-well plate.
- Add serially diluted **Shp2-IN-30** to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
- Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding.
- Initiate the enzymatic reaction by adding the DiFMUP substrate to a final concentration equivalent to its K_m value.

- Monitor the fluorescence signal (excitation at 340 nm, emission at 450 nm) over time using a plate reader.
- Calculate the initial reaction rates and plot them against the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Inhibition of p-ERK

This assay assesses the ability of the inhibitor to block SHP2-mediated signaling within a cellular context.

Materials:

- A suitable cancer cell line with activated RTK signaling (e.g., KYSE-520 esophageal cancer cells).
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **Shp2-IN-30** (or other test compounds) serially diluted in DMSO.
- Lysis buffer.
- Antibodies for Western blotting: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH).

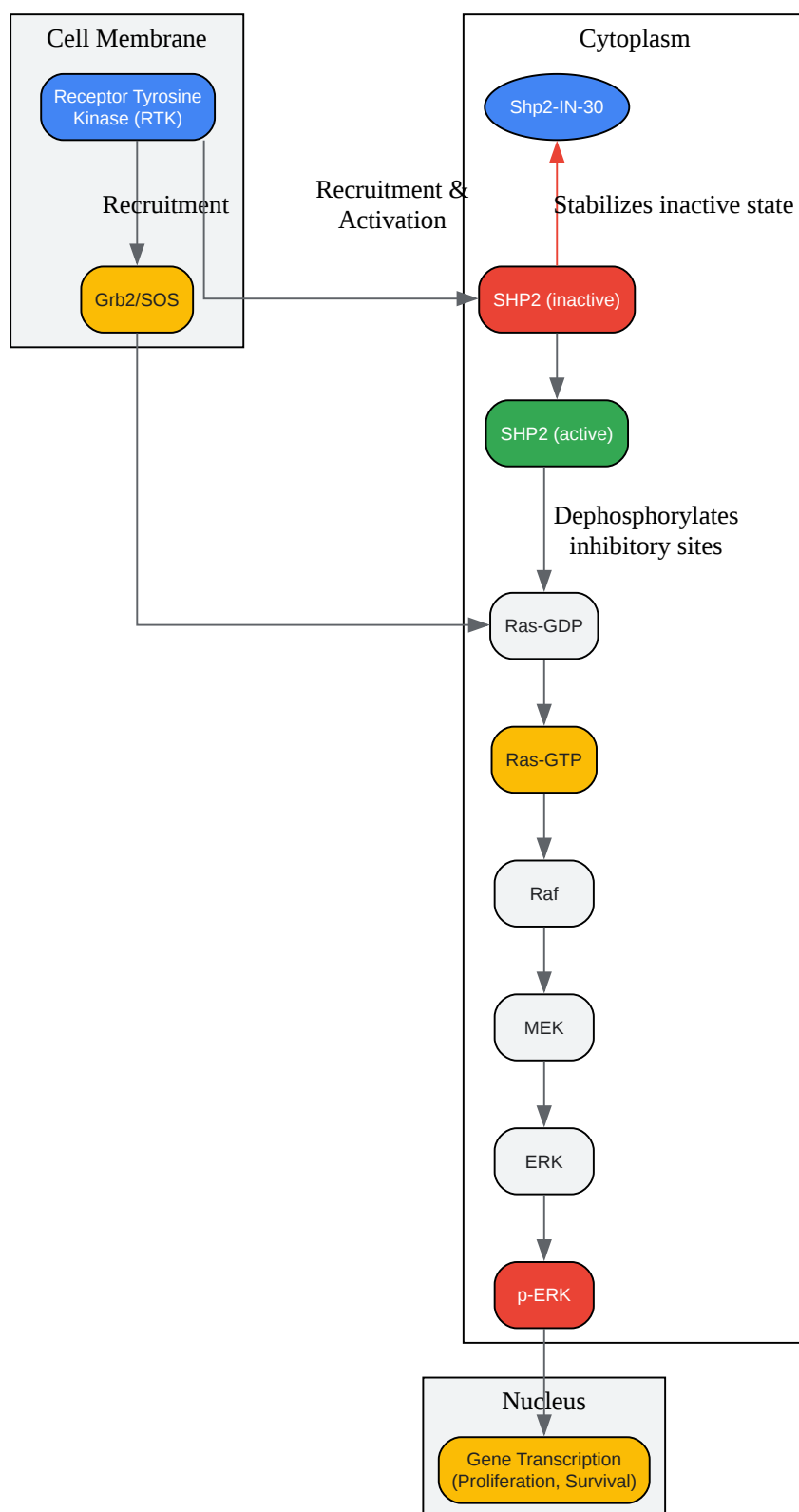
Procedure:

- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with serially diluted **Shp2-IN-30** for a specified duration (e.g., 2 hours).
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and Western blotting using antibodies against p-ERK1/2 and total ERK1/2.

- Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
- Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

Visualizations of Signaling Pathways and Experimental Workflows

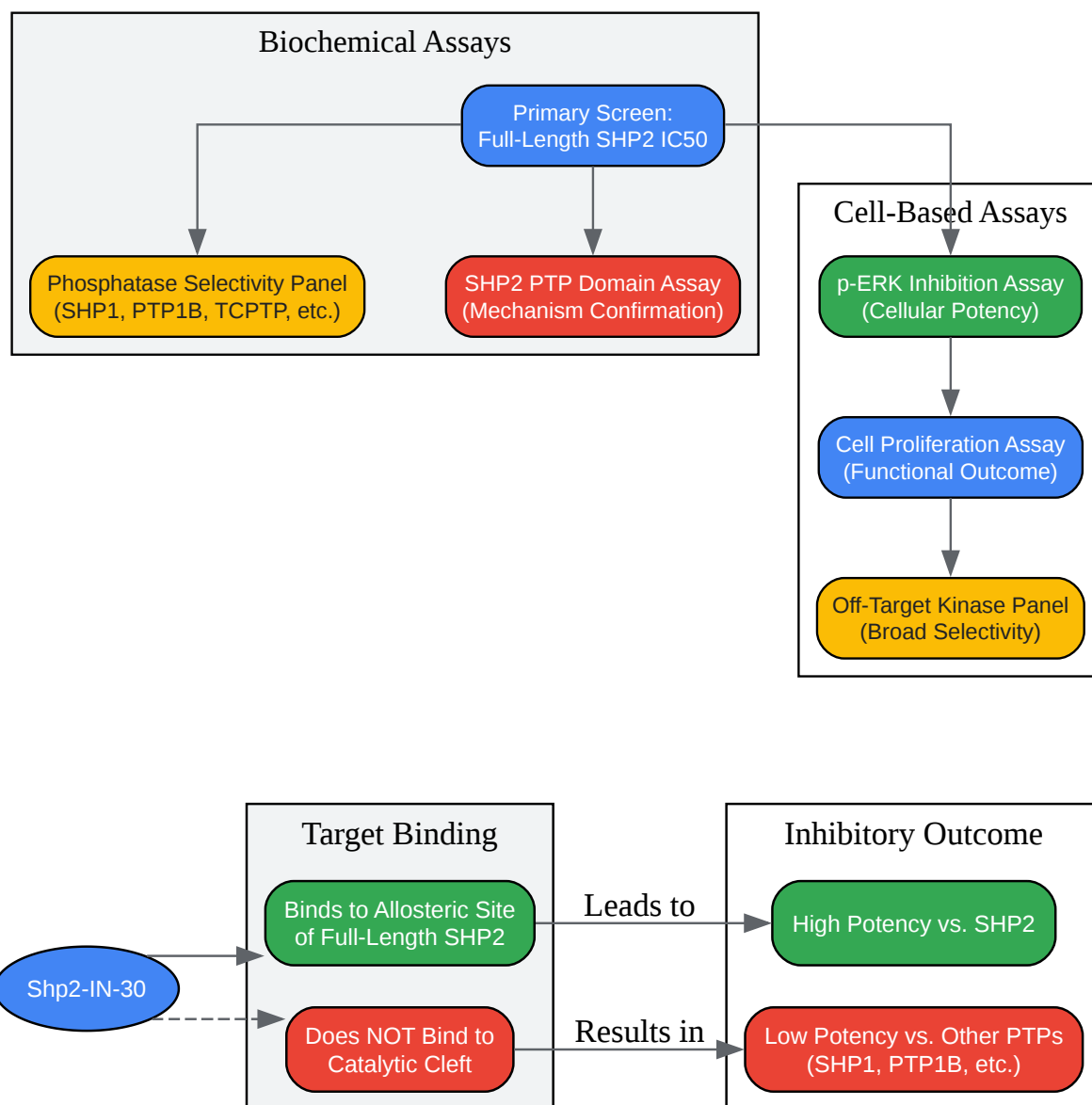
SHP2 Signaling Pathway



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Caption: SHP2 signaling cascade and the inhibitory action of **Shp2-IN-30**.

Experimental Workflow for Selectivity Profiling



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